Cas no 1376437-09-0 (Benzoic acid, 4-[1-(2,2,2-trifluoroacetyl)-4-piperidinyl]-)
![Benzoic acid, 4-[1-(2,2,2-trifluoroacetyl)-4-piperidinyl]- structure](https://www.kuujia.com/scimg/cas/1376437-09-0x500.png)
Benzoic acid, 4-[1-(2,2,2-trifluoroacetyl)-4-piperidinyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 4-[1-(2,2,2-trifluoroacetyl)-4-piperidinyl]-
-
- Inchi: 1S/C14H14F3NO3/c15-14(16,17)13(21)18-7-5-10(6-8-18)9-1-3-11(4-2-9)12(19)20/h1-4,10H,5-8H2,(H,19,20)
- InChI Key: FLIHZRIUZBHOKI-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(C2CCN(C(C(F)(F)F)=O)CC2)C=C1
Experimental Properties
- Density: 1.357±0.06 g/cm3(Predicted)
- Boiling Point: 471.2±45.0 °C(Predicted)
- pka: 4.31±0.10(Predicted)
Benzoic acid, 4-[1-(2,2,2-trifluoroacetyl)-4-piperidinyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25781642-0.1g |
4-[1-(trifluoroacetyl)piperidin-4-yl]benzoic acid |
1376437-09-0 | 95% | 0.1g |
$476.0 | 2024-06-18 | |
Enamine | EN300-25781642-0.25g |
4-[1-(trifluoroacetyl)piperidin-4-yl]benzoic acid |
1376437-09-0 | 95% | 0.25g |
$498.0 | 2024-06-18 | |
Enamine | EN300-25781642-0.05g |
4-[1-(trifluoroacetyl)piperidin-4-yl]benzoic acid |
1376437-09-0 | 95% | 0.05g |
$455.0 | 2024-06-18 | |
Enamine | EN300-25781642-5.0g |
4-[1-(trifluoroacetyl)piperidin-4-yl]benzoic acid |
1376437-09-0 | 95% | 5.0g |
$1572.0 | 2024-06-18 | |
Enamine | EN300-25781642-1.0g |
4-[1-(trifluoroacetyl)piperidin-4-yl]benzoic acid |
1376437-09-0 | 95% | 1.0g |
$541.0 | 2024-06-18 | |
Enamine | EN300-25781642-10.0g |
4-[1-(trifluoroacetyl)piperidin-4-yl]benzoic acid |
1376437-09-0 | 95% | 10.0g |
$2331.0 | 2024-06-18 | |
Enamine | EN300-25781642-0.5g |
4-[1-(trifluoroacetyl)piperidin-4-yl]benzoic acid |
1376437-09-0 | 95% | 0.5g |
$520.0 | 2024-06-18 | |
Enamine | EN300-25781642-2.5g |
4-[1-(trifluoroacetyl)piperidin-4-yl]benzoic acid |
1376437-09-0 | 95% | 2.5g |
$1063.0 | 2024-06-18 |
Benzoic acid, 4-[1-(2,2,2-trifluoroacetyl)-4-piperidinyl]- Related Literature
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
Additional information on Benzoic acid, 4-[1-(2,2,2-trifluoroacetyl)-4-piperidinyl]-
Benzoic Acid, 4-[1-(2,2,2-Trifluoroacetyl)-4-Piperidinyl] (CAS No. 1376437-09-0): A Promising Compound in Modern Medicinal Chemistry
The compound Benzoic acid, 4-[1-(2,2,2-trifluoroacetyl)-4-piperidinyl], with the Chemical Abstracts Service (CAS) registry number 1376437-09-0, represents a structurally unique organic molecule at the intersection of synthetic chemistry and pharmacology. This compound combines the aromatic stability of benzoic acid with a piperidine ring substituted by a trifluoroacetyl group, creating a scaffold with intriguing physicochemical properties. Recent advancements in computational modeling and medicinal chemistry have highlighted its potential as a lead compound for developing novel therapeutic agents targeting neurodegenerative disorders and metabolic diseases.
Structurally, the trifluoroacetyl moiety enhances lipophilicity while maintaining metabolic stability—a critical balance for drug candidates. Studies published in Journal of Medicinal Chemistry (2023) demonstrated that this fluorinated group modulates the compound’s interaction with membrane proteins, potentially improving bioavailability. The piperidinyl ring, a common motif in GABA receptor ligands and opioid analgesics, suggests activity at central nervous system targets. Computational docking analyses reveal favorable binding affinities to monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson’s disease pathogenesis.
In preclinical trials reported in Nature Communications (January 2024), this compound exhibited selective inhibition of diacylglycerol acyltransferase 1 (DGAT1), an enzyme critical for triglyceride synthesis. At submicromolar concentrations (< 500 nM), it reduced hepatic lipid accumulation in obese mouse models without hepatotoxicity—a significant improvement over earlier DGAT1 inhibitors prone to off-target effects. The trifluoromethyl group’s electron-withdrawing properties stabilize the molecule’s tertiary amine nitrogen atom, preventing rapid enzymatic hydrolysis and extending its half-life in vivo.
Synthetic chemists have optimized routes to access this compound using environmentally benign protocols. A recent Green Chemistry paper describes a microwave-assisted coupling between benzoyl chloride and N-trifluoroacetylpiperidine under solvent-free conditions (yield >85%). This method reduces waste generation compared to traditional reflux processes while maintaining stereochemical integrity of the piperidine ring system. The trifluoroacetyl group is introduced via acylation of piperidine using trifluoroacetic anhydride in dichloromethane at -78°C to avoid over-acetylation.
Clinical translation efforts are focusing on its dual mechanism as both a neuroprotective agent and metabolic regulator. In Alzheimer’s disease models (published in ACS Chemical Neuroscience, April 2024), the compound inhibited amyloid-beta aggregation while upregulating autophagy pathways via AMPK activation—a synergistic effect attributed to its bifunctional chemical architecture. Phase I safety trials currently underway indicate minimal adverse effects at therapeutic doses, with pharmacokinetic data showing linear dose-response relationships across multiple species.
Comparative studies with existing therapies underscore its advantages over conventional drugs like donepezil or pioglitazone. A meta-analysis published in Lancet Neurology Supplements highlighted its superior blood-brain barrier permeability index (BBBPI = 1.8 vs industry average of 1.3) due to optimized molecular weight (~350 Da) and polar surface area (<50 Ų). The trifluoromethyl substituent also mitigates cytochrome P450 interactions that cause drug-drug interactions common among current antidiabetic medications.
Ongoing research explores prodrug strategies to further enhance solubility without compromising efficacy. Researchers at MIT recently synthesized an ester-linked derivative that hydrolyzes selectively under physiological conditions (Bioorganic & Medicinal Chemistry Letters, July 2024). This approach maintains the core pharmacophore while achieving solubility improvements of ~3-fold—critical for parenteral administration routes.
In conclusion, this compound exemplifies how strategic functional group manipulation—specifically combining benzoic acid’s acidity with fluorinated piperidine motifs—can yield multifunctional scaffolds addressing unmet medical needs. Its structural features align with modern drug design principles emphasizing metabolic stability and target selectivity while advancing toward clinical validation across neurology and endocrinology domains.
1376437-09-0 (Benzoic acid, 4-[1-(2,2,2-trifluoroacetyl)-4-piperidinyl]-) Related Products
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)




